N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide
Overview
Description
N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide is a synthetic compound with significant applications in various scientific fields. It is known for its role as an inhibitor of peptidylarginine deiminase (PAD), an enzyme involved in post-translational modification of proteins. This compound has garnered interest due to its potential therapeutic applications and its utility in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzamide and 2-chloroethylamine.
Formation of Intermediate: The initial step involves the reaction of benzamide with 2-chloroethylamine under controlled conditions to form an intermediate compound.
Aminocarbonylation: The intermediate is then subjected to aminocarbonylation, where it reacts with a carbonyl donor, such as phosgene or carbonyldiimidazole, to introduce the aminocarbonyl group.
Final Coupling: The final step involves coupling the aminocarbonylated intermediate with a butylamine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the synthesis for large-scale production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: Serves as a tool to investigate the role of PAD enzymes in cellular processes and diseases.
Medicine: Explored for its potential therapeutic effects in conditions involving aberrant PAD activity, such as autoimmune diseases and cancer.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily by inhibiting PAD enzymes. PADs catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting PADs, N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide prevents this modification, thereby affecting protein function and cellular signaling pathways. This inhibition can modulate immune responses and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
Cl-amidine: Another PAD inhibitor with a similar structure but different substituents.
BB-Cl-amidine: A more potent PAD inhibitor with enhanced selectivity.
F-amidine: A fluorinated analog with distinct pharmacokinetic properties.
Uniqueness
N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide is unique due to its specific structural features that confer distinct biological activity and selectivity towards PAD enzymes. Its balance of potency and selectivity makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWATVWOHQZVRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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